REACTION_CXSMILES
|
C[O:2][C:3]1[CH:15]=[CH:14][C:6]([C:7]([CH:9]([CH3:13])[CH2:10]C#N)=[O:8])=[CH:5][CH:4]=1.Br.[OH-].[Na+].[C:19](=[O:22])(O)[O-:20].[Na+]>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([CH:9]([CH3:10])[CH2:13][C:19]([OH:20])=[O:22])=[O:8])=[CH:14][CH:15]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C(CC#N)C)C=C1
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at this temperature for 45 min (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L three-necked round-bottomed flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
connected to a base trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated over 1 hr to 65° C.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 3.5 hrs
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 23° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with EtOAc (2.5 L)
|
Type
|
CUSTOM
|
Details
|
transferred to a 4 L beaker in an ice/water bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (1L)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
then extracted again twice with EtOAc (1×1L, 1×0.5L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous magnesium sulfate (10 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)C(CC(=O)O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78185.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |